molecular formula C5H13N3O2S B1374092 3-amino-N,N-dimethylazetidine-1-sulfonamide CAS No. 1341694-50-5

3-amino-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B1374092
CAS No.: 1341694-50-5
M. Wt: 179.24 g/mol
InChI Key: OSKZFYJUDRKLIC-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethylazetidine-1-sulfonamide (Molecular Formula: C5H13N3O2S) is a synthetic organic compound featuring a sulfonamide functional group linked to a substituted azetidine ring . The sulfonamide group (-SO2NH2) is a cornerstone of medicinal chemistry, known to be a key pharmacophore in a wide range of therapeutic agents . Historically, sulfonamide-based compounds have demonstrated diverse pharmacological activities, including antibacterial effects through the inhibition of the bacterial enzyme dihydropteroate synthase, as well as roles in carbonic anhydrase inhibition, which is relevant for conditions like glaucoma . The presence of the constrained azetidine ring and the dimethylamino moiety in this specific structure may influence its physicochemical properties and binding affinity, offering researchers a valuable scaffold for exploring new chemical space in drug discovery programs. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-N,N-dimethylazetidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O2S/c1-7(2)11(9,10)8-3-5(6)4-8/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKZFYJUDRKLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341694-50-5
Record name 3-amino-N,N-dimethylazetidine-1-sulfonamide
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Preparation Methods

Sulfonylation of Azetidine Derivatives

A key step is the sulfonylation of azetidine nitrogen with sulfonyl chlorides, often methanesulfonyl chloride or related sulfonyl chlorides, in the presence of a base such as N,N-dimethylaniline or other dialkylanilines. This reaction is typically conducted in organic solvents like toluene or xylene at elevated temperatures (around 100–105 °C) for several hours.

Example Procedure:

Step Reagents & Conditions Outcome
Dissolution 3-nitroaniline in toluene or xylene Starting material solution
Addition Methanesulfonyl chloride + N,N-dimethylaniline at room temp Formation of sulfonylated intermediate
Heating Reflux at 105 °C for 3-4 hours Completion of sulfonylation
Work-up Cooling, solvent distillation, water addition Precipitation of sulfonamide solid
Isolation Filtration and drying Pure 3-nitro methanesulfonanilide (yield ~98%)

This method is adapted from a patent describing preparation of 3-amino methanesulfonanilide and can be applied analogously for azetidine sulfonamides.

Reduction of Nitro to Amino Group

The nitro group on the intermediate is reduced to an amino group using reducing agents such as iron, zinc, or sodium sulfide in the presence of acetic acid and water. The reaction temperature is maintained between 80 to 100 °C for 2 to 3 hours.

Step Reagents & Conditions Outcome
Reduction Fe, Zn, or Na2S + Acetic acid + H2O Conversion of nitro to amino group
Temperature 80–100 °C for 2–3 hours Efficient reduction
Isolation Filtration and drying 3-amino sulfonamide product

This step ensures selective reduction without affecting the sulfonamide moiety.

Azetidine Ring Functionalization via Michael Addition and Cyclization

A more advanced synthetic route involves reacting an azetidine derivative bearing a nucleophilic site with acrylonitrile or related Michael acceptors in the presence of bases such as DBU, DMAP, potassium carbonate, or triethylamine. This reaction occurs at 0 °C to room temperature over 18–24 hours in solvents like acetonitrile, acetone, or DMF.

Subsequently, the intermediate undergoes cyclization catalyzed by Lewis acids (e.g., lithium tetrafluoroborate) or acids (trifluoroacetic acid, boron trifluoride etherate) to form the azetidine sulfonamide core.

Step Reagents & Conditions Outcome
Michael addition Azetidine derivative + acrylonitrile + base Formation of cyanomethylene intermediate
Cyclization Lewis acid catalyst, RT to 100 °C, 18–24 h Azetidine ring closure
Optional post-treatment Base treatment (NaOH, NH3) in THF/MeOH/EtOH Purification and isolation of final product

This method is detailed in a patent describing azetidine derivative synthesis and allows for structural diversification.

N,N-Dimethylation of Sulfonamide Nitrogen

N,N-Dimethylation is typically achieved by using N,N-dimethylaniline as a base during sulfonylation or by direct alkylation of sulfonamide nitrogen with methylating agents under controlled conditions. Alkylation reactions often employ alkyl halides or similar electrophiles in polar aprotic solvents with bases such as calcium hydride or potassium carbonate.

Step Reagents & Conditions Outcome
Alkylation N-sulfonylated intermediate + methylating agent + base N,N-dimethyl sulfonamide formation
Solvent DMF, acetonitrile, or similar Efficient reaction medium
Temperature 50–60 °C for 1–3 hours High yield alkylation

This approach is supported by general sulfonamide alkylation protocols.

Step No. Reaction Type Reagents/Conditions Solvent(s) Temperature Time Yield/Notes
1 Sulfonylation Methanesulfonyl chloride + N,N-dimethylaniline Toluene or xylene 105 °C 3–4 hours ~98% yield, solid precipitate
2 Nitro reduction Fe, Zn, or Na2S + Acetic acid + H2O Aqueous medium 80–100 °C 2–3 hours Selective reduction to amine
3 Michael addition + cyclization Acrylonitrile + base + Lewis acid catalyst Acetonitrile, DMF 0 °C to 100 °C 18–24 hours Formation of azetidine ring
4 N,N-Dimethylation Methylating agent + base DMF, acetonitrile 50–60 °C 1–3 hours High yield alkylation
  • The sulfonylation step is highly efficient with yields up to 98%, demonstrating robust reaction conditions and straightforward isolation.
  • Reduction of nitro groups using iron or zinc in acidic aqueous media is a well-established, selective method that preserves sulfonamide integrity.
  • The Michael addition followed by Lewis acid-catalyzed cyclization provides a versatile route to functionalized azetidine sulfonamides, allowing for structural diversity and potential for further derivatization.
  • Alkylation of sulfonamide nitrogen to achieve N,N-dimethylation is commonly performed under mild conditions with high yields, enabling the preparation of the target compound with desired substitution patterns.
  • These methods together provide a comprehensive synthetic pathway for 3-amino-N,N-dimethylazetidine-1-sulfonamide, suitable for scale-up and further medicinal chemistry applications.

The preparation of this compound involves a sequence of sulfonylation, nitro reduction, azetidine ring functionalization, and N,N-dimethylation steps. Each stage employs well-documented reagents and conditions optimized for high yield and purity. The integration of Michael addition and Lewis acid-catalyzed cyclization offers advanced synthetic flexibility. These methodologies are supported by patent literature and peer-reviewed synthetic protocols, providing a reliable and authoritative foundation for the preparation of this compound in research and industrial contexts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is enhanced by the electron-withdrawing nature of the sulfonyl group, which polarizes the S-N bond .

ReagentConditionsProductYieldSource
AminesBasic (e.g., K₂CO₃, DMF)Substituted sulfonamides65–85%
AlcoholsAcidic (e.g., H₂SO₄)Sulfonate esters50–70%
Grignard ReagentsAnhydrous THF, −78°CAlkyl/aryl sulfonamides60–80%

Mechanism : The sulfonamide sulfur acts as an electrophilic center, enabling displacement by nucleophiles like amines or alkoxides. For example, reaction with benzylamine in DMF/K₂CO₃ replaces the dimethylamino group, forming N-benzyl derivatives .

Hydrolysis Reactions

The sulfonamide group is hydrolyzed under acidic or basic conditions to yield sulfonic acids :

3 Amino N N dimethylazetidine 1 sulfonamideHCl H2O3 Aminoazetidine 1 sulfonic acid+Me2NH\text{3 Amino N N dimethylazetidine 1 sulfonamide}\xrightarrow{\text{HCl H}_2\text{O}}\text{3 Aminoazetidine 1 sulfonic acid}+\text{Me}_2\text{NH}

Key Data :

  • Acidic Hydrolysis : Proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water .

  • Basic Hydrolysis : Requires strong bases (e.g., NaOH) at elevated temperatures (80–100°C) .

Condensation with Carbonyl Compounds

The primary amine on the azetidine ring reacts with aldehydes/ketones to form Schiff bases :

RC O+H2N azetidine RC N azetidine +H2O\text{RC O}+\text{H}_2\text{N azetidine }\rightarrow \text{RC N azetidine }+\text{H}_2\text{O}

Carbonyl CompoundConditionsProduct (Schiff Base)ApplicationSource
BenzaldehydeEtOH, refluxN-Benzylidene derivativeAntimicrobial agents
4-NitrobenzaldehydeMeOH, RTNitro-substituted imineAnticancer studies

Notable Example : Condensation with 4-chlorobenzaldehyde yields a Schiff base with demonstrated antibacterial activity against S. aureus (MIC: 8 µg/mL) .

Alkylation and Acylation of the Amino Group

The primary amine undergoes alkylation or acylation to form secondary amines or amides :

Reaction TypeReagentConditionsProductYieldSource
AlkylationEthyl bromideK₂CO₃, DMF, 60°CN-Ethyl derivative75%
AcylationAcetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetylated sulfonamide82%

Mechanism : Alkylation proceeds via an SN2 pathway, while acylation involves nucleophilic attack on the acyl chloride .

Ring-Opening Reactions of the Azetidine

The strained four-membered azetidine ring undergoes ring-opening under acidic or oxidative conditions :

AzetidineHCl MeOH3 Aminopropylsulfonamide\text{Azetidine}\xrightarrow{\text{HCl MeOH}}\text{3 Aminopropylsulfonamide}

Experimental Insights :

  • Acid-Catalyzed Ring Opening : Produces γ-aminopropylsulfonamide derivatives, which are intermediates in anticancer drug synthesis .

  • Oxidative Ring Expansion : Reaction with peroxides forms pyrrolidine derivatives via radical intermediates .

Reductive Coupling Reactions

The sulfonamide participates in Fe- or Pd-catalyzed reductive couplings with nitroarenes or boronic acids :

CatalystReagentsProductYieldApplicationSource
FeCl₂NaHSO₃, NitrobenzeneN-Arylsulfonamide78%Antibacterial
Pd/CK₂S₂O₅, Arylboronic acidBiaryl sulfonamides85%MRSA inhibitors

Mechanism : The sulfonyl group facilitates single-electron transfer (SET) processes, enabling C–S bond formation .

Coordination with Metal Ions

The sulfonamide and amine groups act as ligands for transition metals :

Compound+Zn2+Zn complex\text{Compound}+\text{Zn}^{2+}\rightarrow \text{Zn complex}

Key Findings :

  • Zn²⁺ Complexes : Exhibit enhanced antibacterial activity due to disrupted bacterial folate synthesis .

  • Cu²⁺ Complexes : Used in catalytic oxidative reactions (e.g., sulfoxidation of thioethers) .

Photochemical and Thermal Stability

  • Thermal Degradation : Decomposes above 200°C, releasing SO₂ and dimethylamine.

  • Photolysis : UV irradiation (254 nm) cleaves the S–N bond, generating sulfinic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

3-amino-N,N-dimethylazetidine-1-sulfonamide serves as a crucial building block in the synthesis of pharmaceutical compounds. Its sulfonamide group is known for antibacterial activity, making it a candidate for developing new antibiotics. The compound's structure allows it to mimic natural substrates, facilitating enzyme inhibition in bacterial pathways.

Case Study: Inhibition of Carbonic Anhydrases

A study investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrases (CAs), which are vital for various physiological processes. The findings demonstrated that certain derivatives exhibited nanomolar affinities towards CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and epilepsy .

Materials Science

Development of Advanced Materials

In materials science, this compound is utilized in creating advanced polymers and resins. Its unique azetidine ring structure contributes to the mechanical properties and thermal stability of these materials.

Material Type Application Properties Enhanced
PolymersCoatings and adhesivesIncreased adhesion and durability
ResinsComposite materialsImproved thermal resistance

Biological Research

Enzyme Inhibition Studies

The compound is employed as a tool for studying enzyme interactions and protein dynamics. Its ability to inhibit specific enzymes allows researchers to explore metabolic pathways and develop targeted therapies.

Case Study: Enzyme Interaction Analysis

Research has shown that this compound can inhibit carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems. The compound's binding affinity to different CA isoforms was assessed using fluorescent thermal shift assays, revealing its potential as a diagnostic tool for cancer treatment .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound acts as an intermediate in the synthesis of specialty chemicals. Its reactivity allows for various chemical transformations, making it valuable in producing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethylazetidine-1-sulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can lead to various biological effects, including antibacterial and antifungal activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide

  • Structure: A benzene ring substituted with methoxy, diethylamino, and sulfonamide groups.
  • Key Differences : Replaces the azetidine ring with a benzene core, altering rigidity and electronic properties.

Sulfonamide-Triazine Hybrids (e.g., Compounds 1 and 8)

  • Structure : Triazine ring linked to sulfonamide and aromatic/alkyl amines.
  • Key Differences: Larger heterocyclic core (triazine vs.
  • Data :
    • Compound 1: MP >360°C, synthesized via sulfapyridine and cyanuric chloride .
    • Compound 8: MP 174–175°C, modified with m-toluidine .

N-Substituted Ethyl-1H-Indazole-3-Carboxylates

  • Structure : Indazole core with sulfonamide and ester groups.
  • Data : Synthesized via coupling reactions; evaluated for antimicrobial activity .

Physicochemical Properties

Compound Core Structure Melting Point (°C) Solubility CCS (Ų) [M+H]+
3-Amino-N,N-dimethylazetidine-1-sulfonamide Azetidine Not reported Not available 139.0
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide Benzene Not reported Not available
Sulfonamide-Triazine Hybrid (Compound 1) Triazine >360 Acetone/DMF
1-(4-Boc-Azetidine-2-carboxylic acid) Azetidine Not reported Organic solvents

Commercial and Research Status

Compound Suppliers Research Focus
This compound AnHui HaiKang, CymitQuimica Preclinical R&D
Sulfonamide-Triazine Hybrids Academic synthesis Antimicrobial agents
Thiazinone Sulfonamides Research institutions Drug discovery

Biological Activity

3-Amino-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

The sulfonamide class of compounds, including this compound, primarily exerts its biological effects through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), these compounds interfere with bacterial DNA synthesis, leading to bacteriostatic effects rather than bactericidal ones .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of sulfonamides against various bacterial strains. This compound has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with enhanced activity noted when electron-withdrawing groups are present .

Table 1: Antibacterial Efficacy of Sulfonamides

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
SulfadiazineNocardia16 µg/mL

Anticancer Activity

Recent findings suggest that sulfonamides can also inhibit carbonic anhydrase (CA) isozymes, particularly CA IX and CA XII, which are overexpressed in various tumors. The inhibition of these enzymes is linked to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study: Apoptosis Induction

In a study involving MDA-MB-231 breast cancer cells, the derivative exhibited a significant increase in apoptotic cell populations when treated with varying concentrations of the compound. The results indicated a 22-fold increase in late apoptotic cells compared to control groups .

Pharmacological Properties

Pharmacokinetic evaluations have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models predict favorable permeability characteristics across biological membranes, suggesting potential for effective systemic delivery .

Table 2: Pharmacokinetic Parameters

ParameterValue
Log P2.5
Solubility (mg/mL)15
Bioavailability (%)75

Resistance Mechanisms

The emergence of antibiotic resistance presents a significant challenge in the clinical application of sulfonamides. Studies have identified resistance genes that can diminish the efficacy of these drugs, necessitating ongoing research into novel derivatives and combination therapies to overcome such challenges .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N,N-dimethylazetidine-1-sulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via sulfonamide formation, where an azetidine-containing amine reacts with a sulfonyl chloride derivative. For example, analogous sulfonamide syntheses involve coupling amines (e.g., 5-amino-2-methoxyaniline) with sulfonyl chlorides in the presence of a base like triethylamine to neutralize HCl byproducts . Optimization includes:

  • Solvent selection : Dichloromethane or THF for controlled reactivity.
  • Temperature : Room temperature or mild heating (40–60°C) to prevent decomposition.
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, with emphasis on sulfonamide S=O and N–H signals (e.g., δ 2.8–3.2 ppm for dimethylamino groups) .
  • HPLC-MS/MS : To assess purity and detect trace byproducts (e.g., unreacted amines or sulfonyl chlorides) .
  • Elemental analysis : Validates empirical formula, particularly for nitrogen and sulfur content .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should evaluate:

  • pH sensitivity : Test aqueous solutions at pH 2–12 to identify degradation pathways (e.g., hydrolysis of the sulfonamide bond under acidic conditions) .
  • Temperature : Accelerated degradation studies at 40–60°C to model long-term storage.
  • Light exposure : UV-Vis spectroscopy to monitor photolytic decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Impurity profiles : Use HPLC-MS/MS to quantify trace contaminants (e.g., dimethylazetidine byproducts) that may interfere with assays .
  • Assay conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability in cytotoxicity studies .
  • Computational modeling : Molecular docking to verify target binding affinity vs. experimental IC50_{50} values .

Q. How can computational methods guide the design of derivatives with enhanced solubility or target specificity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent effects (e.g., azetidine ring modifications) with solubility/logP data .
  • Density Functional Theory (DFT) : Predict electronic properties of sulfonamide groups to optimize hydrogen-bonding interactions with biological targets .
  • Molecular dynamics simulations : Assess conformational stability in aqueous vs. lipid environments .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction rates with varying nucleophiles (e.g., thiols vs. amines) under controlled pH .
  • Isotopic labeling : Use 15N^{15}N-labeled dimethylazetidine to track regioselectivity in substitution pathways .
  • X-ray crystallography : Resolve 3D structures of intermediates to identify steric or electronic barriers .

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